![molecular formula C23H26FNO3 B5566820 (1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

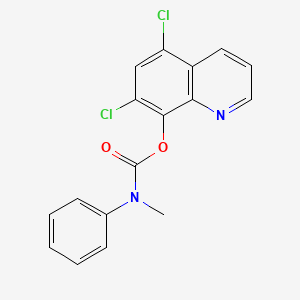

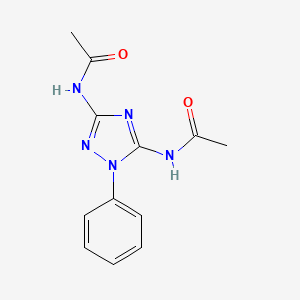

(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FMBP and is a spirocyclic β-lactam that has been shown to exhibit a wide range of biological activities.

科学的研究の応用

Anti-Tumor and Anti-Angiogenic Activity

A study by Basappa et al. (2009) investigated the anti-proliferative effect of azaspiro bicyclic hydantoin derivatives against human ovarian cancer cells and murine osteosarcoma cells. Among the compounds, derivatives with a fluorine atom at the 3rd position of the phenyl ring showed significant anti-proliferative activity. Specifically, a compound inhibited tube formation in mouse endothelial cells and downregulated the secretion of Vascular Endothelial Growth Factor (VEGF), indicating potential anti-angiogenic effects (Basappa et al., 2009).

Synthesis and Pharmacological Evaluation

Farrar et al. (1993) conducted structure-activity studies on anticonvulsant activity using analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. The study found that several substituted benzyloxy compounds exhibited comparable or better anticonvulsant activity than the unsubstituted parent analog. This research demonstrates the chemical versatility and potential pharmacological applications of azaspiro derivatives (Farrar et al., 1993).

Chiral Heterospirocyclic Compounds in Peptide Synthesis

Stamm et al. (2003) synthesized heterospirocyclic N-methyl-N-phenyl-5-oxa-1-azaspiro[2.4]hept-1-en-2-amine and explored its use in peptide synthesis. The study highlights the synthetic utility of spirocyclic azirin-3-amines for generating novel peptide structures, demonstrating the compound's role in advancing synthetic organic chemistry and peptide research (Stamm et al., 2003).

特性

IUPAC Name |

[(1R,3S)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FNO3/c1-15-6-7-16(13-19(15)24)12-17-4-2-3-5-18(17)22(28)25-10-8-23(9-11-25)20(26)14-21(23)27/h2-7,13,20-21,26-27H,8-12,14H2,1H3/t20-,21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEYKDXVEZBQMR-OYRHEFFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CCC4(CC3)C(CC4O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)CC2=CC=CC=C2C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)

![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)